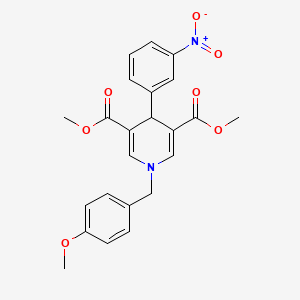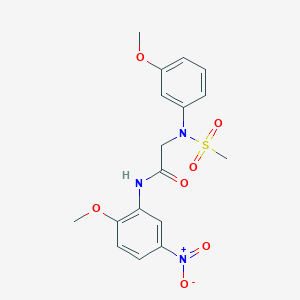![molecular formula C22H24N2O7S2 B3547822 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3547822.png)
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide, also known as DAS181, is a small molecule drug that has been recently developed for the treatment of viral infections. It has shown promising results in preclinical studies against various viral strains, including influenza, parainfluenza, and respiratory syncytial virus (RSV). The purpose of
Mécanisme D'action
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide is a recombinant fusion protein that consists of a sialidase domain from Actinomyces viscosus and a human Fc domain. The sialidase domain cleaves sialic acid receptors on the surface of host cells, which are required for viral attachment and entry. The Fc domain enhances the stability and half-life of the protein in circulation. By cleaving sialic acid receptors, this compound prevents viral attachment and entry, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to be highly specific for sialic acid receptors, with minimal off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate. In animal models of influenza and RSV infection, this compound has been shown to reduce viral load, improve clinical symptoms, and increase survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments, including its high specificity and low off-target effects. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and sampling. However, this compound has some limitations, including the need for specialized equipment and expertise for synthesis and purification, as well as the limited availability of the protein.
Orientations Futures
There are several future directions for the development and application of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide. One direction is the optimization of the protein for clinical use, including the development of more efficient synthesis and purification methods, as well as the optimization of dosing and administration protocols. Another direction is the exploration of this compound for the treatment of other viral infections, including coronaviruses and adenoviruses. Additionally, the potential use of this compound in combination with other antiviral agents should be explored to enhance its efficacy and reduce the risk of drug resistance.
Applications De Recherche Scientifique
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its antiviral properties against various strains of influenza, parainfluenza, and RSV. In preclinical studies, it has been shown to inhibit viral replication by cleaving sialic acid receptors on the surface of host cells, thereby preventing viral attachment and entry. This compound has also been shown to reduce viral load and improve clinical symptoms in animal models of influenza and RSV infection.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[(4-ethoxyphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S2/c1-4-31-17-7-12-20(13-8-17)32(25,26)23-16-5-10-19(11-6-16)33(27,28)24-21-15-18(29-2)9-14-22(21)30-3/h5-15,23-24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHZHXWDVGMECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3547744.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3547750.png)
![2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3547756.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3547771.png)

![N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3547802.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3547807.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-(1-piperidinylsulfonyl)benzoate](/img/structure/B3547813.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B3547827.png)
![N-(2-furylmethyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3547835.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-phenylglycinamide](/img/structure/B3547840.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3547851.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B3547854.png)